molecular formula C12H15N3 B13624643 1-Phenyl-4-propyl-1h-pyrazol-5-amine

1-Phenyl-4-propyl-1h-pyrazol-5-amine

Katalognummer: B13624643
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: SXWAXKKTBYQQIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-4-propyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a phenyl group at the first position and a propyl group at the fourth position of the pyrazole ring, exhibits unique chemical properties that make it valuable in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-4-propyl-1h-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of phenylhydrazine with 4-propyl-3-oxobutanoic acid under acidic conditions can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Phenyl-4-propyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-Phenyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Pathways such as apoptosis and autophagy may be influenced by this compound, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-Phenyl-3-methyl-1h-pyrazol-5-amine
  • 1-Phenyl-4-ethyl-1h-pyrazol-5-amine
  • 1-Phenyl-4-isopropyl-1h-pyrazol-5-amine

Comparison: 1-Phenyl-4-propyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Eigenschaften

Molekularformel

C12H15N3

Molekulargewicht

201.27 g/mol

IUPAC-Name

2-phenyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-2-6-10-9-14-15(12(10)13)11-7-4-3-5-8-11/h3-5,7-9H,2,6,13H2,1H3

InChI-Schlüssel

SXWAXKKTBYQQIQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(N(N=C1)C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.